molecular formula C12H19N2NaO3 B13811466 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13811466
M. Wt: 262.28 g/mol
InChI Key: ATAUTAMFEQZFSC-UHFFFAOYSA-M
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Description

5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide in refluxing butanol, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives with different nucleophiles.

Scientific Research Applications

5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, and other biological activities. Its ability to inhibit specific molecular pathways makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C12H19N2NaO3

Molecular Weight

262.28 g/mol

IUPAC Name

sodium;5-ethyl-5-(4-methylpentyl)-4,6-dioxo-1H-pyrimidin-2-olate

InChI

InChI=1S/C12H20N2O3.Na/c1-4-12(7-5-6-8(2)3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

ATAUTAMFEQZFSC-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CCCC(C)C.[Na+]

Origin of Product

United States

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